molecular formula C13H16N4 B1483535 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 2098047-65-3

1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1483535
CAS No.: 2098047-65-3
M. Wt: 228.29 g/mol
InChI Key: HCVWLUCGLBNZII-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopentyl-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-13-9-12(10-5-7-15-8-6-10)16-17(13)11-3-1-2-4-11/h5-9,11H,1-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVWLUCGLBNZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
  • CAS Number : 2098047-65-3
  • Molecular Formula : C13H16N4
  • Molecular Weight : 228.29 g/mol

The synthesis typically involves multi-step organic reactions, including cyclization processes with appropriate precursors under controlled conditions. For example, the reaction of cyclopentyl hydrazine with pyridine derivatives can yield the desired pyrazole derivative .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound demonstrated significant inhibitory activity with IC50 values ranging from 2.97 to 3.60 µM, indicating its potential as an anticancer agent .

The mechanism of action is primarily attributed to the compound's ability to bind to specific molecular targets, such as enzymes involved in cancer cell proliferation. By inhibiting these enzymes, the compound can effectively reduce tumor growth and promote apoptosis in cancer cells .

Comparison with Other Pyrazole Derivatives

To better understand its biological activity, a comparison with similar pyrazole derivatives is essential:

Compound NameIC50 (µM)TargetActivity Type
1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine2.97 - 3.60Tubulin protein (colchicine-binding site)Anticancer
3-Amino-5-cyclopropyl-1H-pyrazole>50Various cancer cell linesLow activity
5-Cyclopropyl-1H-pyrazol-3-amines<50AntimicrobialModerate activity

This table illustrates that while other derivatives may exhibit some biological activity, 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine shows notably higher potency against specific cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies indicate that pyrazole derivatives exhibit varying degrees of antibacterial and antifungal activities. The structure–activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance efficacy against pathogens .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of this compound:

  • Cytotoxicity Studies : In vitro tests revealed that the compound selectively inhibited cancer cell growth without significantly affecting normal cells, demonstrating a promising therapeutic index.
  • Molecular Docking Studies : Computational analyses indicated favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .
  • Antimicrobial Screening : The compound was screened against standard bacterial strains, showing moderate effectiveness compared to established antibiotics like streptomycin and nystatin .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine has been investigated for its potential as an anti-inflammatory and anticancer agent. Pyrazole derivatives are known to exhibit various biological activities, including:

  • Anti-inflammatory effects: In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines.
  • Anticancer activity: Preliminary studies suggest it may induce apoptosis in specific cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against breast cancer cells, suggesting further investigation into its mechanism of action is warranted .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as an essential intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to novel materials with tailored properties.

Data Table: Synthesis Pathways

Reaction TypeReagents/ConditionsProduct Yield (%)
CyclizationCyclopentyl hydrazine + Pyridine75
SubstitutionNucleophilic substitution with amines85
OxidationPotassium permanganate65

Material Science

Applications in Catalysis:
The compound's ability to coordinate with metal ions makes it a candidate for developing catalysts in organic reactions. Its stability and reactivity under various conditions are being studied for use in catalyzing reactions such as cross-coupling and oxidation processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.